molecular formula C22H14 B8264391 9-(Phenylethynyl)phenanthrene CAS No. 87682-44-8

9-(Phenylethynyl)phenanthrene

Cat. No. B8264391
CAS RN: 87682-44-8
M. Wt: 278.3 g/mol
InChI Key: APQHOQCIZDYUJA-UHFFFAOYSA-N
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Description

9-(Phenylethynyl)phenanthrene is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) with a formula of C14H10 . It consists of three fused benzene rings . The phenylethynyl group attached to the phenanthrene structure affects its reactivity .


Synthesis Analysis

Phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar, can be used for large-scale preparation of 9-hydroxyphenanthrene . The synthesis of 9-(Phenylethynyl)phenanthrene involves electrophilic aromatic substitution using a tethered cyclohexanol group .


Molecular Structure Analysis

The molecular structure of 9-(Phenylethynyl)phenanthrene is characterized by the presence of a phenylethynyl group attached to the ninth carbon position of the phenanthrene structure . This structure exhibits fluorescence properties under UV light .


Chemical Reactions Analysis

Phenanthrene undergoes various reactions, especially at the 9 and 10 positions . These reactions include nitration with concentrated nitric acid, sulphonation with concentrated sulphuric acid, bromination with chlorine, and oxidation with KMnO4 .


Physical And Chemical Properties Analysis

9-(Phenylethynyl)phenanthrene is a solid compound with a high melting point . It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and acetone . It also displays fluorescence properties under UV light .

Scientific Research Applications

1. Atmospheric Environment Studies

Research involving phenanthrene derivatives like 9-(Phenylethynyl)phenanthrene often focuses on atmospheric environmental studies. For instance, the oxidation products from the reaction of phenanthrene with OH radicals in the atmosphere have been identified, which could impact human health due to their association with atmospheric particles (Lee & Lane, 2010).

2. Optical Properties and Synthesis

Another area of research includes the synthesis and study of the optical properties of phenanthrene derivatives. A study on 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes, for example, explored how molecular geometries are influenced by substitutions, leading to changes in emission spectra (Konishi et al., 2018).

3. Environmental Pollution Remediation

Phenanthrene derivatives are also studied in the context of environmental pollution. For example, Fe3O4-4,4'-Biphenyldicarboxaldehyde superparamagnetic-nanomaterials have been developed for the efficient removal of 9-Phenanthrol, a derivative of phenanthrene, demonstrating a significant approach in pollution remediation (Wei et al., 2022).

4. Photoinduced Intramolecular Cyclization

The photoinduced intramolecular cyclization of 9-(ω-anilinoalkyl)phenanthrenes has been studied, providing insights into potential applications in photochemical reactions and material sciences (Sugimoto et al., 1983).

5. Analytical Chemistry

In analytical chemistry, phenanthrene derivatives like 9-bromophenanthrene have been used as fluorescence probes for the detection of trace elements like palladium, demonstrating their utility in sensitive and selective chemical analysis (Qin et al., 2016).

Safety and Hazards

9-(Phenylethynyl)phenanthrene should be handled with caution as it can cause skin and eye irritation, as well as respiratory discomfort . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future research direction of 9-(Phenylethynyl)phenanthrene could involve the development of new physical properties without losing the inherent optical properties . This could be achieved by altering parts of the molecule .

properties

IUPAC Name

9-(2-phenylethynyl)phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-8-17(9-3-1)14-15-19-16-18-10-4-5-11-20(18)22-13-7-6-12-21(19)22/h1-13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQHOQCIZDYUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90831921
Record name 9-(Phenylethynyl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90831921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Phenylethynyl)phenanthrene

CAS RN

87682-44-8
Record name 9-(Phenylethynyl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90831921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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